5-Bromo-4-ethoxy-2-hydroxybenzaldehyde
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Overview
Description
5-Bromo-4-ethoxy-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C9H9BrO3 . It is a derivative of benzaldehyde, characterized by the presence of bromine, ethoxy, and hydroxy functional groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethoxy-2-hydroxybenzaldehyde typically involves the bromination of 4-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes:
Ethoxylation: Introduction of the ethoxy group to the benzaldehyde derivative.
Bromination: Selective bromination using bromine or NBS.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-ethoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5-Bromo-4-ethoxy-2-hydroxybenzoic acid.
Reduction: 5-Bromo-4-ethoxy-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-4-ethoxy-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. It is also employed in the development of fluorescent probes for detecting specific ions or molecules .
Medicine: It is used in the synthesis of compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting the enzyme’s activity .
Comparison with Similar Compounds
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
- Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Comparison:
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde : Similar structure but with different bromine and ethoxy group positions, leading to different reactivity and applications.
- 3-Bromo-4-hydroxybenzaldehyde : Lacks the ethoxy group, which affects its solubility and reactivity.
- Vanillin : Contains a methoxy group instead of an ethoxy group, widely used as a flavoring agent and in the synthesis of various pharmaceuticals .
Uniqueness: 5-Bromo-4-ethoxy-2-hydroxybenzaldehyde is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its combination of bromine, ethoxy, and hydroxy groups makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
5-bromo-4-ethoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9-4-8(12)6(5-11)3-7(9)10/h3-5,12H,2H2,1H3 |
InChI Key |
PWYAZNCTWAVJDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)O)C=O)Br |
Origin of Product |
United States |
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